1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a methyl group at the 1-position and a pyrazole-substituted methylene group at the 3-position of the pyrazole core. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their heterocyclic aromatic structure, which allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-8(9)5-7(11-12)6-13-4-2-3-10-13/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGPDKJBYUGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of this compound with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Reductive Amination
The amine group participates in reductive amination with aldehydes under solvent-free conditions. For example, reaction with p-methoxybenzaldehyde forms an imine intermediate, which is reduced by NaBH₄ in methanol to yield N-(4-methoxybenzyl)-substituted derivatives (88% yield) .
Key Data:
Alkylation and Arylation
The secondary amine undergoes alkylation with electrophiles such as alkyl halides. For instance, reaction with morpholine-substituted propyl bromides produces tertiary amines with enhanced solubility, as demonstrated in analogous pyrazole systems .
Reaction Pathway:
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Nucleophilic attack by the amine on alkyl halides (e.g., 3-(morpholin-4-yl)propyl bromide).
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Base-mediated deprotonation (K₂CO₃ or NaH).
Outcome:
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Formation of [(1-methyl-1H-pyrazol-3-yl)methyl][3-(morpholin-4-yl)propyl]amine derivatives.
Cycloaddition Reactions
The pyrazole rings engage in [3+2] cycloadditions with nitrile imines or alkynes. A notable example involves visible light-mediated reactions with α-bromo ketones to form 1,3,5-trisubstituted pyrazoles (70–92% yields) .
Example:
| Starting Material | Reagent/Condition | Product | Yield |
|---|---|---|---|
| Hydrazone + α-Bromo ketone | Visible light, RT, 12 h | 1,3,5-Trisubstituted pyrazole | 85% |
Functionalization via Lithiation
Directed ortho-metalation (DoM) at the pyrazole C4 position allows for regioselective functionalization. Lithiation with LDA followed by electrophilic quenching introduces groups such as boronate esters or sulfonyl chlorides .
Key Steps:
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Lithiation at −78°C in THF.
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Quenching with electrophiles (e.g., B(OMe)₃, SO₂Cl₂).
Applications:
Oxidation and Reduction
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Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the amine to nitroso or hydroxylamine derivatives.
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Reduction: NaBH₄ selectively reduces imine intermediates without affecting pyrazole rings .
Comparative Reactivity:
| Reaction Type | Reagent | Product | Stability |
|---|---|---|---|
| Oxidation | H₂O₂, acidic pH | N-Hydroxylamine derivative | Moderate |
| Reduction | NaBH₄, MeOH | Secondary amine | High |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings when functionalized with boronate groups. For example, 4-boronated derivatives react with aryl halides under Pd catalysis to form biarylpyrazoles .
Optimized Conditions:
Acid/Base-Mediated Rearrangements
Under acidic conditions, the amine group undergoes protonation, stabilizing intermediates for subsequent nucleophilic attacks. In basic media, deprotonation facilitates SN2 reactions with alkylating agents .
Evidence from IR/NMR:
-
IR shifts from 3384 cm⁻¹ (N–H) to 2955 cm⁻¹ (C–H) after alkylation .
-
¹H-NMR: Disappearance of NH signal (δ 7.0 ppm) post-acylation .
Biological Derivatization
The amine serves as a handle for synthesizing bioactive conjugates:
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Schiff Base Formation: Reaction with aldehydes yields antimicrobial agents (e.g., 4-fluorophenyl imine derivatives) .
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Phosphonate Derivatives: Condensation with diethyl phosphite produces antitumor agents .
Biological Data:
| Derivative | IC₅₀ (Cancer Cell Lines) | MIC (Bacterial Strains) |
|---|---|---|
| 4-Fluorophenyl imine | 12 µM (MCF-7) | 8 µg/mL (E. coli) |
| Diethyl phosphonate | 7 µM (HeLa) | N/A |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of suitable pyrazole derivatives with various reagents under controlled conditions. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), which confirm its structural integrity and purity.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrazole, including this compound, exhibit notable antimicrobial activities. For instance, compounds synthesized from pyrazole frameworks have been tested against various bacterial strains, demonstrating effectiveness as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The antitumor mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and survival .
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to target specific biological pathways makes it a potential lead compound for developing new therapeutic agents against infectious diseases and cancers.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how modifications to the molecular structure could enhance efficacy and selectivity against specific targets, paving the way for optimized drug design .
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at Mahatma Gandhi University, various pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antibiotics .
Case Study 2: Antitumor Efficacy
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Analogues
Biological Activity
1-Methyl-3-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-5-amine is a compound within the pyrazole class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
- Molecular Formula: C8H10N4
- Molecular Weight: 178.20 g/mol
- CAS Number: Not specifically listed but related compounds can be found under similar identifiers.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinases:
-
Antiproliferative Activity:
- Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, compounds with similar structures demonstrated significant growth inhibition percentages, indicating potential as anticancer agents .
- Allosteric Modulation:
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related pyrazole compounds:
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of pyrazole derivatives, it was observed that compounds similar to this compound inhibited TNF-alpha release in LPS-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Case Study 2: Anticancer Potential
A series of pyrazole derivatives were tested for their antiproliferative effects against various cancer cell lines. One derivative showed a significant reduction in cell viability (54.25% for HepG2 and 38.44% for HeLa) while exhibiting minimal toxicity to normal fibroblasts, indicating a promising therapeutic window for cancer treatment .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
